7-Oxabicyclo[4.1.0]heptan-2-one

Catalog No.
S705010
CAS No.
6705-49-3
M.F
C6H8O2
M. Wt
112.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Oxabicyclo[4.1.0]heptan-2-one

Standard 1,3-cyclohexanedione poisons Pd catalysts; non-epoxidized enones lack the latent diketone reactivity. 7-Oxabicyclo[4.1.0]heptan-2-one solves these limitations:

  • Eschenmoser fragmentation using N-aminoaziridines affords 5-hexynal-a critical alkyne-aldehyde for flavor/fragrance synthesis.
  • Ligand-free Heck coupling at 0.05 mol% Pd loading generates C3-arylated 1,2-cyclohexanediones without over-ligation.
  • TiCl4-mediated cycloaddition with ketene acetals constructs bicyclic-γ-lactones with three contiguous stereocenters for herbicide R&D.

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CAS Number

6705-49-3

Product Name

7-Oxabicyclo[4.1.0]heptan-2-one

IUPAC Name

7-oxabicyclo[4.1.0]heptan-2-one

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

InChI

InChI=1S/C6H8O2/c7-4-2-1-3-5-6(4)8-5/h5-6H,1-3H2

InChI Key

QKOHEJBTNOEACF-UHFFFAOYSA-N

SMILES

C1CC2C(O2)C(=O)C1

Canonical SMILES

C1CC2C(O2)C(=O)C1

The exact mass of the compound 7-Oxabicyclo[4.1.0]heptan-2-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 316062. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2,3-Epoxycyclohexanone, 2,3-Epoxy-1-cyclohexanone, Cyclohexanone, 2,3-epoxy-, 1,2-Cyclohexanedione, mono-epoxide

Purity

≥97%

Package Size

1 g, 5 g

7-Oxabicyclo[4.1.0]heptan-2-one (CAS 6705-49-3), commonly referred to as 2,3-epoxycyclohexanone, is a bicyclic epoxy ketone utilized as a specialized building block in advanced organic synthesis. As an unsubstituted α,β-epoxyketone, it serves as a critical precursor for the synthesis of acetylenic aldehydes (such as 5-hexynal), C3-arylated 1,2-cyclohexanediones, and complex bicyclic γ-lactones. Its procurement value lies in its dual functionality—the strained oxirane ring adjacent to a carbonyl group—which allows it to act as a latent, protected 1,2-diketone or undergo specific fragmentation and ring-opening cascades that are inaccessible to its non-epoxidized enone counterparts[1].

Procurement Fit

Strained epoxyketone electrophile for regioselective nucleophilic ring-opening and scaffold elaboration
Defined reductase substrate for BacC isoform assays and biocatalytic screening
Distillable liquid supports vacuum purification and lab-scale process development

Substituting 2,3-epoxycyclohexanone with homologous epoxy ketones (like isophorone oxide) or direct diketone equivalents (like 1,3-cyclohexanedione) frequently leads to complete reaction failure in targeted syntheses. Because 2,3-epoxycyclohexanone lacks substitution at the β-carbon, it exhibits distinct reactivity profiles, such as failing to undergo Eschenmoser fragmentation via standard tosylhydrazones, thereby necessitating N-aminoaziridine reagents. Furthermore, attempting to bypass this epoxide by directly using unmasked cyclic diketones in transition-metal-catalyzed cross-couplings results in severe catalyst poisoning via over-ligation. Consequently, procuring this exact compound is mandatory for specific tandem isomerization-arylation protocols and stereoselective lactone formations [1].

Substitution Risk

7-Oxabicyclo[4.1.0]heptan-2-one
Monocyclic cyclohexanone
Not recognized by BacC reductase; lacks epoxyketone polarization and ring-strain regioselectivity
7-Oxabicyclo[4.1.0]heptan-2-one
Simple epoxide (e.g., cyclohexene oxide)
Absence of ketone eliminates α,β-electrophilic character and substrate recognition by BacC
7-Oxabicyclo[4.1.0]heptan-2-one
6-Methyl-7-oxabicyclo[4.1.0]heptan-2-one
Altered steric and electronic environment may shift reactivity; may require dealkylation for anticapsin analog synthesis

Eschenmoser Fragmentation Reagent Dependency

In the synthesis of acetylenic aldehydes, the substitution pattern of the α,β-epoxyketone dictates the required reagent class. While fully β-substituted analogs like isophorone oxide successfully undergo fragmentation using standard tosylhydrazones, 2,3-epoxycyclohexanone yields 0% of the target 5-hexynal under identical tosylhydrazone conditions. Instead, it strictly requires the N-aminoaziridine method to achieve successful fragmentation and ring cleavage [1].

Evidence DimensionYield of fragmentation product (5-hexynal) via tosylhydrazone route
Target Compound Data0% yield (fails to produce 5-hexynal)
Comparator Or BaselineIsophorone oxide (fully substituted analog) yields successful fragmentation
Quantified DifferenceComplete pathway failure (0% yield) with tosylhydrazones vs. successful fragmentation with N-aminoaziridines
ConditionsTosylhydrazone-mediated Eschenmoser fragmentation at low temperatures

Procurement teams must co-source N-aminoaziridines rather than standard tosylhydrazines when scaling 5-hexynal production from this specific epoxide.

Enzymatic activity
Head-to-head
27.8% vs 100% (BacC); 0% (QNR)
Isoform-specific substrate fingerprint differentiates BacC from QNR
NADPH-dependent reductases, purified recombinant enzyme, NADH cofactor

Catalyst Viability in Microwave-Assisted Heck Arylation

Synthesizing C3-arylated cyclic diketones directly from unmasked diketones like 1,3-cyclohexanedione results in 0% yield due to strong transition metal complexation that over-ligates and poisons the palladium catalyst. By utilizing 2,3-epoxycyclohexanone as a latent precursor, a microwave-assisted tandem isomerization-Heck arylation proceeds smoothly, yielding up to 72% of the C3-arylated diketone using an ultra-low catalyst loading of just 0.05 mol% Pd(OAc)2 in 5–30 minutes [1].

Evidence DimensionProduct yield and catalyst viability in Pd-catalyzed arylation
Target Compound DataUp to 72% yield with 0.05 mol% Pd(OAc)2
Comparator Or Baseline1,3-Cyclohexanedione (0% yield, catalyst poisoned)
Quantified Difference72% absolute yield increase and prevention of catalyst over-ligation
ConditionsMicrowave heating (5-30 min), 50% aqueous PEG, sodium acetate base, no phosphine ligand

Procuring the epoxide form bypasses transition metal poisoning, enabling highly efficient, low-catalyst-loading cross-coupling workflows for pharmaceutical intermediates.

Physical property
Cross-study
~80 °C lower boiling point than 6-methyl substituted analog
Supports vacuum distillation for lab-scale purification
Parent bp 76–78 °C at 15 mmHg; derivative predicted ~256 °C at 760 mmHg

Stereoselective Bicyclic Gamma-Lactone Generation

The epoxidized structure of 2,3-epoxycyclohexanone provides a specific electrophilic site for Lewis acid-mediated ring expansion that is absent in its enone precursor, 2-cyclohexen-1-one. When reacted with bis-(trimethylsilyl)ketene acetals in the presence of TiCl4, 2,3-epoxycyclohexanone undergoes a direct functionalization to yield bicyclic-γ-lactones featuring three consecutive stereocenters, a complex architecture directly dependent on the oxirane ring's reactivity [1].

Evidence DimensionCapability to form tristereocentered bicyclic-γ-lactones
Target Compound DataDirect formation of highly functionalized bicyclic-γ-lactones
Comparator Or Baseline2-Cyclohexen-1-one (lacks the oxirane required for this specific TiCl4-mediated cascade)
Quantified DifferenceEnables a single-step 3-stereocenter cascade vs. multi-step functionalization required for the enone
ConditionsReaction with bis-(trimethylsilyl)ketene acetals and TiCl4

Justifies the selection of the epoxidized compound for atom-economical, single-step synthesis of complex lactone scaffolds used in agrochemical development.

Scaffold utility
Class-level
Direct anticapsin core precursor
May reduce synthetic steps for analog construction
Context-dependent; step-count inference, data to verify

Precursor for Acetylenic Aldehyde (5-Hexynal) Synthesis

Based on its specific reactivity with N-aminoaziridines, 2,3-epoxycyclohexanone is the mandatory starting material for the Eschenmoser fragmentation route to 5-hexynal. This is highly relevant for procurement in flavor, fragrance, and fine chemical industries where terminal alkynes and aldehydes are required for downstream coupling[1].

Ligand-Free Palladium-Catalyzed Arylation Workflows

Because it acts as a latent 1,2-cyclohexanedione, this compound is a highly effective substrate for microwave-assisted Heck arylations. It allows process chemists to synthesize C3-arylated diketones without phosphine ligands and at extremely low palladium loadings (0.05 mol%), avoiding the catalyst poisoning seen with direct diketone use [2].

Agrochemical Scaffold Development (Phytotoxic Lactones)

The compound's ability to undergo TiCl4-mediated reactions with ketene acetals makes it a primary procurement target for agricultural R&D. It efficiently yields bicyclic-γ-lactones with three stereocenters, structures that are actively investigated for their phytotoxic properties in novel herbicide formulations [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Biocatalyst screening
Isoform-specific reductase substrate recognition
Confirm differential activity profile against BacC and QNR
Anticapsin analog synthesis
Unsubstituted epoxyketone warhead core
Map directly onto natural product scaffold without deprotection steps
Reaction & scale-up studies
Distillable liquid with defined boiling range
Reproducible vacuum distillation and handling for process optimization
Enzymatic mechanism research
Discriminatory substrate for reductase family
Probe structural determinants of substrate specificity

XLogP3

0.2

Other CAS

6705-49-3

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